molecular formula C8H18ClNO B1429020 1-(Oxan-4-yl)propan-2-amine hydrochloride CAS No. 857177-23-2

1-(Oxan-4-yl)propan-2-amine hydrochloride

Cat. No.: B1429020
CAS No.: 857177-23-2
M. Wt: 179.69 g/mol
InChI Key: WRDHCSRNQXUDMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)propan-2-amine hydrochloride typically involves the reaction of oxan-4-yl derivatives with propan-2-amine under controlled conditions. One common method involves the use of oxan-4-yl chloride and propan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxan-4-yl ketones, oxan-4-yl alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Oxan-4-yl)propan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)propan-2-amine hydrochloride
  • 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
  • 2-(4-Methoxyphenyl)propan-2-amine
  • 2-(2-Fluorophenyl)propan-2-amine hydrochloride
  • N-(Pyridin-3-ylmethyl)propan-2-amine
  • 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride

Uniqueness

1-(Oxan-4-yl)propan-2-amine hydrochloride is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and interactions in various fields .

Properties

IUPAC Name

1-(oxan-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDHCSRNQXUDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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